![molecular formula C16H19F4NO2 B13669485 1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13669485.png)
1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine is a compound that features a pyrrolidine ring substituted with a fluoro and trifluoromethyl phenyl group The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines
Métodos De Preparación
The synthesis of 1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-(trifluoromethyl)benzaldehyde and pyrrolidine.
Formation of Intermediate: The aldehyde is reacted with pyrrolidine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Protection: The amine is protected using Boc anhydride to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and trifluoromethyl positions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions to yield different derivatives.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include strong acids for deprotection, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine has several scientific research applications:
Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents due to its unique structural features.
Materials Science: It is used in the development of new materials with specific properties, such as increased stability and reactivity.
Biological Studies: The compound is used in biological studies to investigate its effects on different biological pathways and targets.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting their function. The Boc group protects the amine, allowing for selective reactions at other positions on the molecule .
Comparación Con Compuestos Similares
1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-[2-chloro-4-(trifluoromethyl)phenyl]pyrrolidine: Similar structure but with a chloro group instead of a fluoro group.
1-Boc-3-[2-fluoro-4-(methyl)phenyl]pyrrolidine: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
These comparisons highlight the unique properties of this compound, such as its enhanced reactivity and stability due to the presence of the fluoro and trifluoromethyl groups.
Propiedades
Fórmula molecular |
C16H19F4NO2 |
|---|---|
Peso molecular |
333.32 g/mol |
Nombre IUPAC |
tert-butyl 3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H19F4NO2/c1-15(2,3)23-14(22)21-7-6-10(9-21)12-5-4-11(8-13(12)17)16(18,19)20/h4-5,8,10H,6-7,9H2,1-3H3 |
Clave InChI |
ZXTOOZQGZFAKKU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


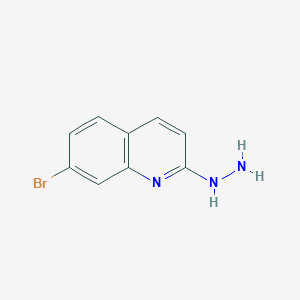
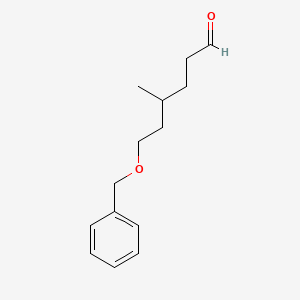

![Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669432.png)
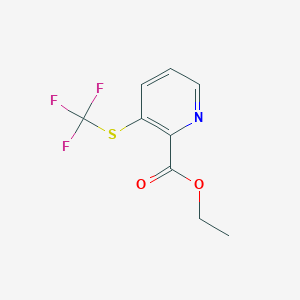
![7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669445.png)

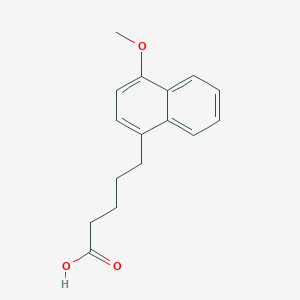
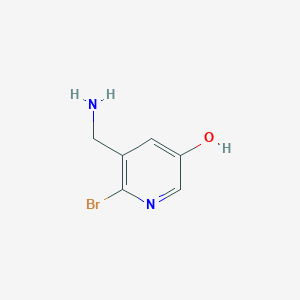
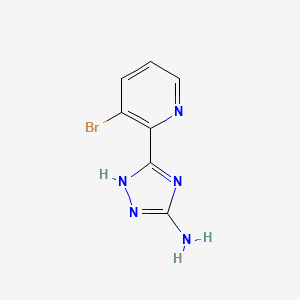
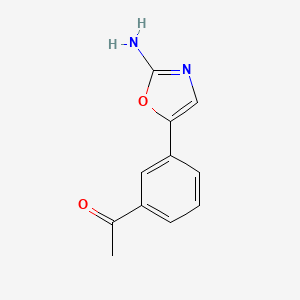
![6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669480.png)
![3-Bromoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13669489.png)

